Iodofiltic acid I-125
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Overview
Description
Iodofiltic acid I-125 is a radiopharmaceutical compound that incorporates the radioactive isotope iodine-125. This compound is primarily used in medical imaging and diagnostic procedures due to its radioactive properties. Iodine-125 has a half-life of approximately 59.4 days, making it suitable for various diagnostic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of iodofiltic acid I-125 involves the incorporation of iodine-125 into the molecular structure of iodofiltic acid. One common method is the oxidative condensation reaction, where iodine-125 is introduced into the compound using specific catalysts and reaction conditions . For example, a tin precursor can be used to synthesize 125I-labeled alkyl aldehyde with high radiochemical yield and purity .
Industrial Production Methods
Industrial production of iodine-125 typically involves the neutron irradiation of xenon-124, which produces xenon-125. This is followed by the decay of xenon-125 to iodine-125. The iodine-125 is then chemically processed and incorporated into various compounds, including iodofiltic acid .
Chemical Reactions Analysis
Types of Reactions
Iodofiltic acid I-125 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.
Substitution: Iodine-125 can be substituted into the molecular structure of iodofiltic acid through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include strong oxidizing agents and catalysts such as copper(II) ions. The reactions are typically carried out under ambient conditions to ensure high radiochemical yield and purity .
Major Products Formed
The major products formed from these reactions include radioiodinated biomolecules, which are used in various diagnostic and therapeutic applications .
Scientific Research Applications
Iodofiltic acid I-125 has a wide range of scientific research applications, including:
Medical Imaging: It is used in single-photon emission computed tomography (SPECT) imaging to visualize and assess organ function and blood flow.
Cancer Therapy: Iodine-125 is used in brachytherapy for the treatment of various cancers, including prostate cancer.
Biological Research: The compound is used to study the biodistribution and pharmacokinetics of therapeutic drugs.
Chemical Research: It is used in the radiolabeling of bioactive molecules for various research purposes.
Mechanism of Action
The mechanism of action of iodofiltic acid I-125 involves its incorporation into the target tissue, where it emits low-energy Auger electrons. These electrons cause localized damage to the DNA of cancer cells, leading to cell death. The compound targets specific tissues due to its molecular structure, which allows it to be taken up by the target cells .
Comparison with Similar Compounds
Similar Compounds
Iodofiltic acid I-123: Similar to iodofiltic acid I-125, but uses iodine-123, which has a shorter half-life and is used primarily for diagnostic imaging.
Sodium Iodide I-123: Used for thyroid function diagnostic tests and has a shorter half-life compared to iodine-125.
Uniqueness
This compound is unique due to its longer half-life, making it suitable for prolonged diagnostic and therapeutic applications. Its ability to emit low-energy Auger electrons makes it particularly effective in targeted cancer therapy .
Properties
CAS No. |
88337-02-4 |
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Molecular Formula |
C22H35IO2 |
Molecular Weight |
456.4 g/mol |
IUPAC Name |
15-(4-(125I)iodanylphenyl)-3-methylpentadecanoic acid |
InChI |
InChI=1S/C22H35IO2/c1-19(18-22(24)25)12-10-8-6-4-2-3-5-7-9-11-13-20-14-16-21(23)17-15-20/h14-17,19H,2-13,18H2,1H3,(H,24,25)/i23-2 |
InChI Key |
NPCIWINHUDIWAV-FOKFMTIASA-N |
Isomeric SMILES |
CC(CCCCCCCCCCCCC1=CC=C(C=C1)[125I])CC(=O)O |
Canonical SMILES |
CC(CCCCCCCCCCCCC1=CC=C(C=C1)I)CC(=O)O |
Origin of Product |
United States |
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